7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one elongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices and tea. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19725-44-1
VCID: VC2416828
InChI: InChI=1S/C17H14O3/c1-11-16(12-6-4-3-5-7-12)17(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
SMILES: CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one

CAS No.: 19725-44-1

Cat. No.: VC2416828

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one - 19725-44-1

Specification

Description elongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices and tea. This makes a potential biomarker for the consumption of these food products.
CAS No. 19725-44-1
Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
IUPAC Name 7-methoxy-2-methyl-3-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O3/c1-11-16(12-6-4-3-5-7-12)17(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
Standard InChI Key XRGWZIGGCNSFRY-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Melting Point 142-143°C

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